4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide
Overview
Description
4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its benzamide core, which is substituted with an ethyl group and a pyridinyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of 4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide is the Rho-associated kinase-1 (ROCK1) . ROCK1 plays a pivotal role in heart diseases, different types of malignancy, and many neurological disorders . It is involved in the phosphorylation of protein kinase-C (PKC), which ultimately induces smooth muscle cell contraction in the vascular system .
Mode of Action
The compound interacts with ROCK1 through critical interactions and binding affinities It is known that the inhibition of rock1 is a promising therapy for patients with cardiovascular disease .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the function of ROCK1. When ROCK1 is hyperactive, it phosphorylates PKC, leading to smooth muscle cell contraction in the vascular system . By inhibiting ROCK1, the compound can potentially alleviate conditions related to these pathways.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of ROCK1. This inhibition can potentially lead to a decrease in smooth muscle cell contraction in the vascular system, offering a promising therapy for patients with cardiovascular disease .
Biochemical Analysis
Biochemical Properties
4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with Rho-associated kinase-1 (ROCK1), a protein involved in cardiovascular diseases and neurological disorders . The interaction between this compound and ROCK1 involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the modulation of downstream signaling pathways and cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ROCK1 by this compound can lead to reduced phosphorylation of protein kinase-C (PKC), ultimately affecting smooth muscle cell contraction in the vascular system . Additionally, this compound may impact gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and signaling.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of ROCK1, this compound inhibits the enzyme’s activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in reduced phosphorylation of target proteins, such as PKC, and subsequent changes in cellular function. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can occur over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of ROCK1 and other target enzymes, leading to prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of ROCK1 and other target enzymes . Threshold effects have been observed, where a specific dosage is required to achieve noticeable biochemical and cellular changes. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways can affect the compound’s bioavailability, efficacy, and potential toxicity, making it essential to understand its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to various cellular compartments, influencing its accumulation and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm may affect signaling pathways and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the reaction of 4-ethylbenzoic acid with 1-(pyridin-4-yl)ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-(pyridin-4-yl)benzamide: Similar structure but lacks the ethyl group on the benzamide core.
4-ethyl-N-(pyridin-4-yl)benzamide: Similar structure but lacks the ethyl group on the pyridinyl group.
Uniqueness
4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to the presence of both the ethyl group on the benzamide core and the pyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethyl-N-(1-pyridin-4-ylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-13-4-6-15(7-5-13)16(19)18-12(2)14-8-10-17-11-9-14/h4-12H,3H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMZVWNUQYERFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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